molecular formula C24H17FN4O5S B6456256 2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549052-34-6

2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6456256
CAS No.: 2549052-34-6
M. Wt: 492.5 g/mol
InChI Key: JCBZUPORPNJQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine-trione family, characterized by a fused heterocyclic core (benzothiadiazine) with sulfonamide and trione functionalities. The structure features a 4-acetylphenyl group at position 2 and a 5-(4-fluorophenyl)-1,3,4-oxadiazole moiety at position 4 via a methylene linker. The 1,3,4-oxadiazole ring is a key pharmacophore known for its electron-withdrawing properties and role in enhancing metabolic stability . The 4-fluorophenyl substituent may improve lipophilicity and target binding affinity, as seen in analogous compounds .

Properties

IUPAC Name

2-(4-acetylphenyl)-4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O5S/c1-15(30)16-8-12-19(13-9-16)29-24(31)28(20-4-2-3-5-21(20)35(29,32)33)14-22-26-27-23(34-22)17-6-10-18(25)11-7-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBZUPORPNJQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule with potential biological applications. Its unique structural features suggest various mechanisms of action that may influence its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C23H20FN3O3SC_{23}H_{20}F_{N_3}O_3S with a molecular weight of approximately 431.4 g/mol. The compound contains multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H20FN3O3S
Molecular Weight431.4 g/mol
IUPAC NameThis compound
CAS Number[Not available]

The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to modulate the activity of these targets, which can lead to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds featuring oxadiazole and benzothiadiazine moieties. These compounds have shown promising results against various bacterial strains.

Case Study: Antibacterial Activity
A study investigated the antibacterial activity of compounds structurally related to our target compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution techniques.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Bacillus cereus7.815.6
Pseudomonas aeruginosa62.5125

The results indicated that the synthesized compounds exhibited higher antibacterial properties compared to known antibiotics such as Oxytetracycline .

Anticancer Activity

Other derivatives of benzothiadiazine have been reported to possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Case Study: Anticancer Activity
A related study assessed the cytotoxic effects of similar benzothiadiazine derivatives on HeLa cells (cervical cancer). The results showed significant inhibition of cell proliferation at concentrations ranging from 10 to 100 µM.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that substitutions on the phenyl rings significantly influence biological activity. Electron-withdrawing groups enhance the antimicrobial efficacy while specific substitutions can increase cytotoxicity against cancer cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Benzothiadiazine Derivatives : Compounds like 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3-trione () share the benzothiadiazine-trione core but differ in substituents. The chlorophenyl and dimethylphenyl groups in may reduce solubility compared to the acetylphenyl group in the target compound .
  • Oxadiazole-Containing Analogues : 3-(4-Acetyl-5-substituted-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones () exhibit anticonvulsant activity, suggesting the oxadiazole moiety contributes to CNS permeability. However, the benzothiadiazine core in the target compound may offer distinct electronic properties due to sulfonamide groups .

Substituent Analysis

Compound Core Structure R1 (Position 2) R2 (Position 4) Key Properties Reference
Target Compound Benzothiadiazine-1,1,3-trione 4-Acetylphenyl [5-(4-Fluorophenyl)-1,3,4-oxadiazole]methyl High lipophilicity, metabolic stability
Benzothiadiazine-1,1,3-trione 3,4-Dimethylphenyl (2-Chlorophenyl)methyl Reduced solubility
Benzothiadiazine-1,1,3-trione 4-Methoxyphenyl (4-Chlorophenyl)methyl Enhanced π-π stacking potential
(Compound 6e) Chromen-2-one 4-Acetyl 5-(4-Fluorophenyl)-1,3,4-oxadiazole Anticonvulsant activity (30 mg/kg)

Computational and Bioactivity Similarity

  • Bioactivity Clustering : Hierarchical clustering () links structural motifs like the oxadiazole ring to specific target interactions (e.g., voltage-gated ion channels), aligning with ’s findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.